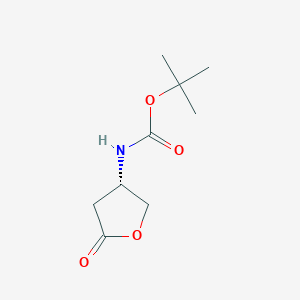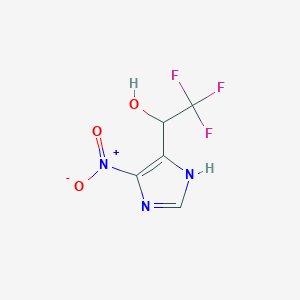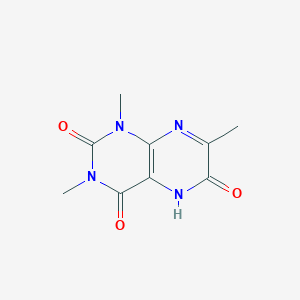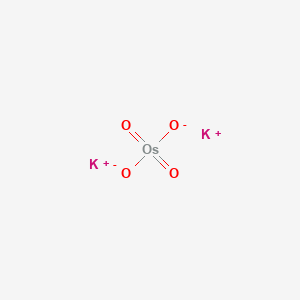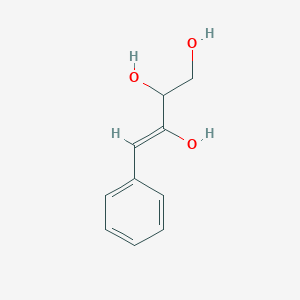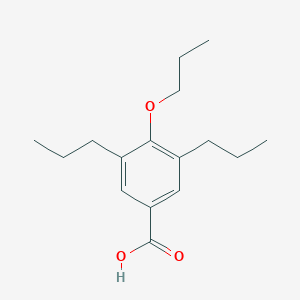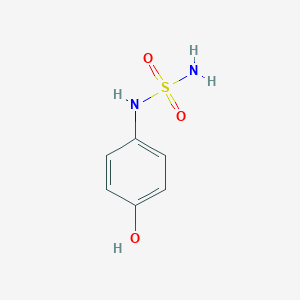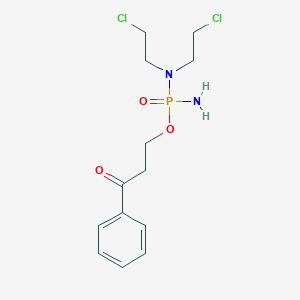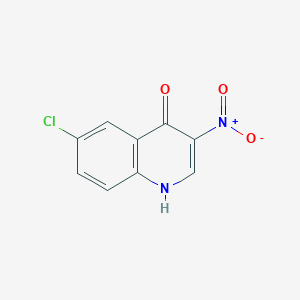
6-Chloro-3-nitroquinolin-4-ol
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple anilines or nitroanilines, through cyclization, nitrification, and halogenation steps. For instance, Zhao et al. (2017) described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale studies (Lei Zhao, Fei Lei, & Yuping Guo, 2017). This indicates that a similar approach could potentially be applied to synthesize 6-Chloro-3-nitroquinolin-4-ol, with adjustments in the substitution pattern.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques like NMR and X-ray diffraction. Gotoh and Ishida (2020) utilized these methods to determine the structures of hydrogen-bonded co-crystals of methylquinoline with nitrobenzoic acids, highlighting the importance of hydrogen bonding in the crystalline state (Kazuma Gotoh & H. Ishida, 2020). These analytical methods are crucial for understanding the molecular geometry and electronic structure of 6-Chloro-3-nitroquinolin-4-ol.
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, influenced by their functional groups. The nitro group in such compounds makes them amenable to nucleophilic substitution reactions, while the chloro group can undergo further halogenation or be replaced in coupling reactions. For example, Ziyadullaev et al. (2020) optimized the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, identifying temperature and reaction time as critical factors (Mirjalol E. Ziyadullaev et al., 2020). These insights suggest that the reactivity of 6-Chloro-3-nitroquinolin-4-ol towards various chemical transformations could be similarly influenced by its nitro and chloro substituents.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of halogen and nitro groups can affect these properties by altering intermolecular forces. Studies like those by Luo and Sun (2014) on different crystalline forms of chloroquinolinones offer valuable information on how substituents affect the physical characteristics of such compounds (Yang‐Hui Luo & Baiwang Sun, 2014).
Chemical Properties Analysis
The chemical properties of 6-Chloro-3-nitroquinolin-4-ol, such as acidity, basicity, and reactivity, can be inferred from studies on similar compounds. The electron-withdrawing effects of the nitro group and the electron-donating effects of the chloro group influence its reactivity patterns. Research by Bawa et al. (2009) on the antimicrobial activity of quinoline hydrazone derivatives showcases the potential bioactive properties of quinoline derivatives, which could be relevant for 6-Chloro-3-nitroquinolin-4-ol (Sandhya Bawa et al., 2009).
科学研究应用
Corrosion Inhibition : Quinoline derivatives, including 6-Chloro-3-nitroquinolin-4-ol, are effective in inhibiting the corrosion of mild steel in hydrochloric acid solutions. They increase polarization resistance and decrease double-layer capacitance (Lgaz et al., 2017).
Solid-Phase Synthesis : The compound is used in the efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones, providing high purity and diverse hydroxyquinolinones (Křupková et al., 2009).
Cyclocondensation Reactions : It undergoes direct cyclocondensation with aromatic hydrazones in the presence of sodium hydride, yielding 3-aryl-1(3)H-pyrazolo[3,4-f]quinolines (Kawakami, Uehata, & Suzuki, 2000).
Potential in Bioreductive Activation Prodrug Systems : Novel 2-aryl-5-nitroquinolines, related to 6-Chloro-3-nitroquinolin-4-ol, show promise as bioreductive activation prodrug systems, possibly leading to the synthesis of fluorescent model drugs (Couch et al., 2008).
Pharmaceutical Applications : Derivatives of quinolines, including 6-Chloro-3-nitroquinolin-4-ol, have potential as pharmaceutical agents for treating various diseases like malaria, heart failure, and hypertension (Khodair et al., 1999).
Skraup-Type Synthesis : 2,2,3-Tribromopropanal is a versatile reagent for the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols, enabling the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).
Crystal Structure Analysis : The crystal structures of quinoline derivatives, including 6-Chloro-3-nitroquinolin-4-ol, have been analyzed to reveal short hydrogen bonds linking acid and base molecules in crystals (Gotoh & Ishida, 2020).
Synthesis of Marine Alkaloids : The compound is used in the synthesis of marine alkaloids, with potential applications in pharmaceutical research. This includes the synthesis of batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D (Roberts, Álvarez, & Joule, 1996).
安全和危害
属性
IUPAC Name |
6-chloro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXWQXWGDQTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650693 | |
| Record name | 6-Chloro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitroquinolin-4-ol | |
CAS RN |
101861-61-4 | |
| Record name | 6-Chloro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-nitro-quinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



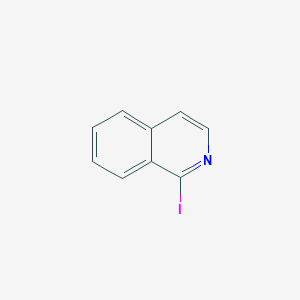

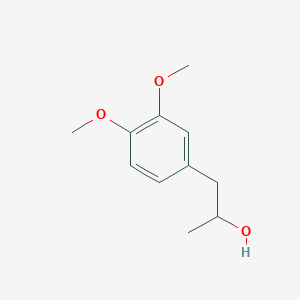
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
